![molecular formula C11H9ClF3NO B3038446 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol CAS No. 865657-83-6](/img/structure/B3038446.png)

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol

Overview

Description

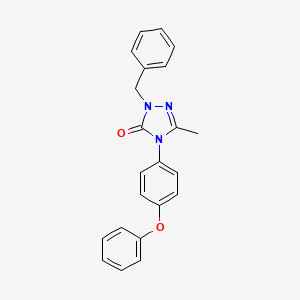

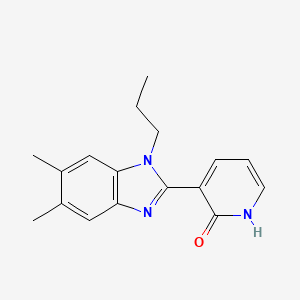

The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol” is an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The 4th position of the pyridine ring is connected to a 2-methylbut-3-yn-2-ol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a common aromatic system, would contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would likely create polar bonds with the carbon atoms they are attached to, potentially giving the molecule distinct chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring might undergo electrophilic substitution reactions, while the alcohol group (-OH) in the 2-methylbut-3-yn-2-ol moiety could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar C-Cl and C-F bonds and the polar -OH group could impact the compound’s solubility in different solvents .Scientific Research Applications

Agrochemicals and Crop Protection

Trifluoromethylpyridines (TFMPs) serve as a crucial structural motif in active agrochemical ingredients. Specifically, derivatives of TFMP find extensive use in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals and Drug Development

Several TFMP derivatives also play a role in pharmaceutical and veterinary applications. Notably, five pharmaceutical products and two veterinary products containing the TFMP moiety have received market approval. Additionally, numerous candidates are currently undergoing clinical trials. The distinctive properties of TFMP derivatives contribute to their potential therapeutic effects, making them an exciting area of research .

Chemical Intermediates and Synthesis

The synthesis of TFMP derivatives involves intermediate compounds like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . This intermediate is essential for producing fluazifop and can be obtained in good yield via a simple one-step reaction. Researchers continue to explore novel synthetic routes and applications for TFMP derivatives .

Bacterial Phosphopantetheinyl Transferase Inhibition

The compound 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) has emerged as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase). By targeting this enzyme, ML267 attenuates secondary metabolism and effectively thwarts bacterial growth. Understanding the mechanisms of PPTase inhibition contributes to antimicrobial drug development .

Future Prospects

Given the unique properties of TFMP derivatives, we anticipate discovering even more applications in the future. Researchers will continue to explore their potential in various fields, including drug discovery, materials science, and beyond .

Mechanism of Action

Target of Action

A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium, is a common process in the synthesis of organoboron reagents . This could potentially be a pathway involved in the action of this compound.

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, a structurally similar compound, have been highlighted . These properties could potentially be similar for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol.

Result of Action

Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO/c1-10(2,17)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNOBAYVAIGEDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401165011 | |

| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol | |

CAS RN |

865657-83-6 | |

| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865657-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B3038366.png)

![2-[(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B3038369.png)

![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)

![2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038377.png)

![4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3038378.png)

![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)

![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)